molecular formula C11H12O2 B2529149 (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans CAS No. 243665-19-2

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2529149
CAS No.: 243665-19-2
M. Wt: 176.21 g/mol
InChI Key: UCXIWZIPSQJEPF-VHSXEESVSA-N
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Description

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring and a carboxylic acid functional group. The presence of the 3-methylphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation: The initial step often involves the cyclopropanation of a suitable alkene precursor. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

    Chiral Resolution: The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

    Functional Group Transformation: The final step involves the introduction of the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Esters, amides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans: The enantiomer of the compound , with similar chemical properties but different biological activity.

    (1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid, trans: A structural isomer with the methyl group in a different position on the phenyl ring.

    (1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid, trans: A derivative with a chlorine substituent instead of a methyl group.

Uniqueness

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group. This configuration can result in distinct biological activities and reactivity compared to its isomers and enantiomers.

Properties

CAS No.

243665-19-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1

InChI Key

UCXIWZIPSQJEPF-VHSXEESVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O

SMILES

CC1=CC(=CC=C1)C2CC2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(=O)O

solubility

not available

Origin of Product

United States

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